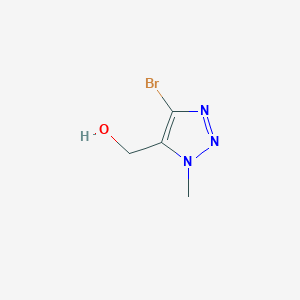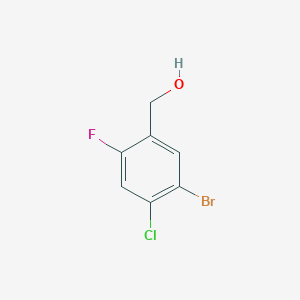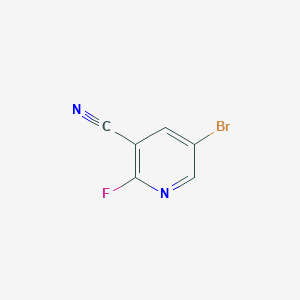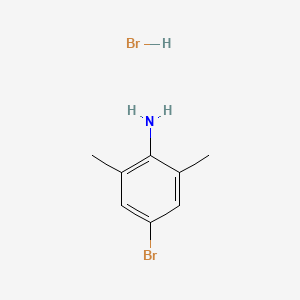![molecular formula C16H14ClN3O B1382119 (2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone CAS No. 1597421-37-8](/img/structure/B1382119.png)
(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
概要
説明
“(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone” is a synthetic compound with the molecular formula C16H14ClN3O and a molecular weight of 299.76 g/mol . It is a pale-yellow to yellow-brown solid . This compound has attracted considerable interest in scientific research and development.
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and InChI code. The IUPAC name is “(2-chloropyridin-4-yl) (1-isopropyl-1H-pyrrolo [3,2-c]pyridin-3-yl)methanone” and the InChI code is "1S/C16H14ClN3O/c1-10(2)20-9-13(12-8-18-5-4-14(12)20)16(21)11-3-6-19-15(17)7-11/h3-10H,1-2H3" .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 299.76 g/mol . The compound should be stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.
科学的研究の応用
Pharmaceutical Research and Drug Development
This compound, with the CAS number 1597421-37-8, has a structure that suggests potential utility in pharmaceutical research. Its molecular framework is indicative of a role in the synthesis of small molecule drugs due to the presence of pyrrolopyridine and chloropyridine moieties, which are common in molecules with biological activity .
Biological Studies as a Bioisostere
The pyrrolo[3,2-c]pyridine core of the compound can act as a bioisostere for indole, which is a fundamental scaffold in medicinal chemistry. Bioisosteres are used to modify the biological properties of a compound without significantly altering its molecular shape, which can be crucial in the design of new drugs .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
(2-chloropyridin-4-yl)-(1-propan-2-ylpyrrolo[3,2-c]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10(2)20-9-13(12-8-18-5-4-14(12)20)16(21)11-3-6-19-15(17)7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZIMRJOEPUAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CN=C2)C(=O)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



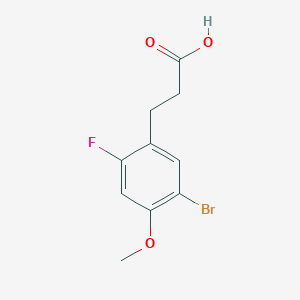
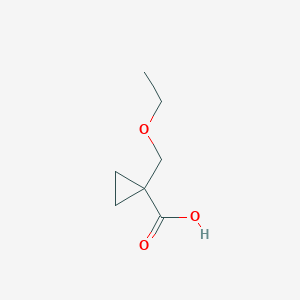
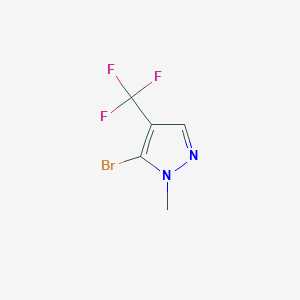
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

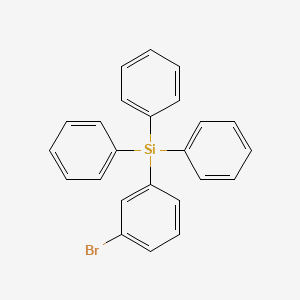
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)
